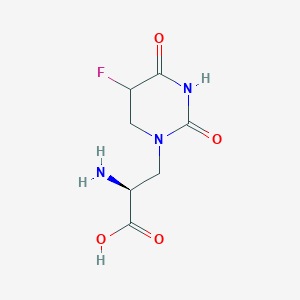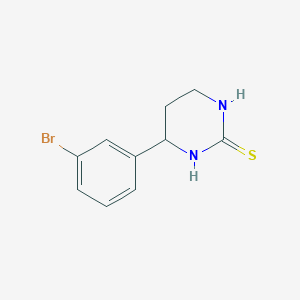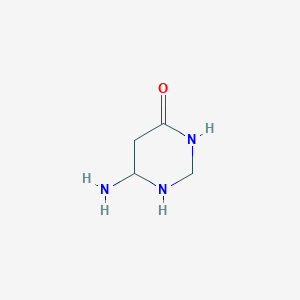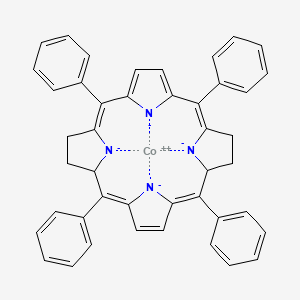![molecular formula C12H17N3O4 B15134339 5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B15134339.png)
5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step usually involves the cyclization of appropriate precursors under specific conditions, such as the use of a base or acid catalyst.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with enzymes or receptors. The pyrrolo[3,4-c]pyrazole core may also engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(tert-butoxy)carbonyl]-2-methyl-2H-pyrrole-4-carboxylic acid: Similar structure but lacks the pyrazole ring.
2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid: Similar core structure but without the Boc protecting group.
Uniqueness
5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid is unique due to the presence of both the Boc protecting group and the pyrrolo[3,4-c]pyrazole core. This combination provides distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H17N3O4 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-6-8-7(5-14(4)13-8)9(15)10(16)17/h5,9H,6H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
OYYXWGDPYISTLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2=NN(C=C2C1C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)


![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)
![(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)

